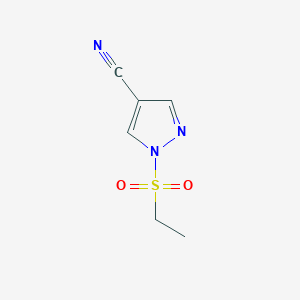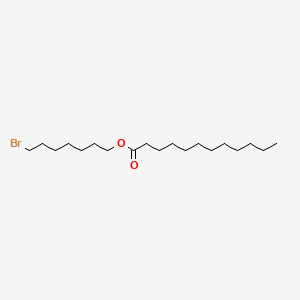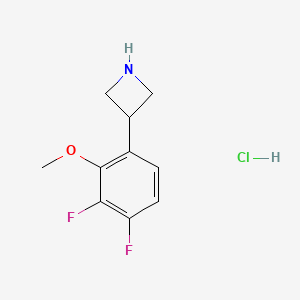
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride typically involves the reaction of 3,4-difluoro-2-methoxybenzylamine with azetidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the azetidine ring or the phenyl ring, depending on the reagents used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and acids.
- Reduction products may include partially or fully reduced azetidine derivatives.
- Substitution products depend on the nucleophile used, leading to various substituted phenyl azetidines.
Applications De Recherche Scientifique
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring provides structural rigidity, contributing to its unique biological effects.
Comparaison Avec Des Composés Similaires
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to these similar compounds, 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups provides a unique profile, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12ClF2NO |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
3-(3,4-difluoro-2-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12;/h2-3,6,13H,4-5H2,1H3;1H |
Clé InChI |
GHOYHWNQJFOGRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)F)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
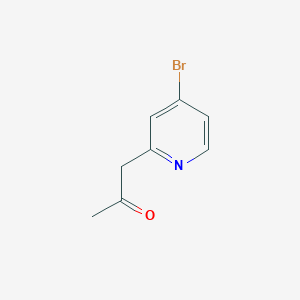

![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)


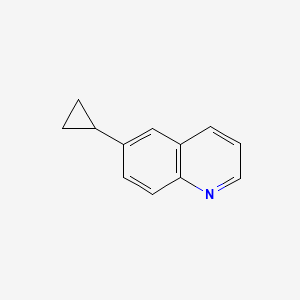
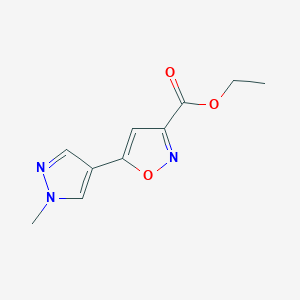

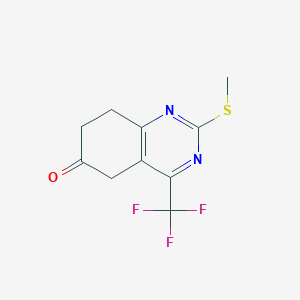
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
